N-(1-methyl-1H-pyrazol-4-yl)acetamide
Description
N-(1-methyl-1H-pyrazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and an acetamide moiety at the 4-position. This compound serves as a versatile scaffold in medicinal chemistry due to the pyrazole ring’s ability to engage in hydrogen bonding and π-π interactions, which are critical for biological activity. Its synthesis typically involves coupling reactions between pyrazole derivatives and acetylating agents under controlled conditions.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C6H9N3O/c1-5(10)8-6-3-7-9(2)4-6/h3-4H,1-2H3,(H,8,10) |
InChI Key |
ZCWIYNAPEGGIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
*Calculated using ChemDraw v22.0.
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve solubility but may reduce membrane permeability.
- Steric Considerations : Bulky substituents (e.g., phenyl, isoindoloquinazoline) enhance target affinity but complicate synthesis .
- Biological Relevance: Pyrazole-acetamides are privileged scaffolds in kinase inhibitors, while pyridazinones excel in GPCR modulation .
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